

Spectroscopic Analysis of 7-Bromo-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromo-1-indanone

Cat. No.: B039921

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1-indanone is a valuable synthetic intermediate in medicinal chemistry and materials science.^[1] Its utility stems from the presence of both a reactive ketone functionality and a bromine-substituted aromatic ring, which allows for a variety of chemical modifications. A thorough understanding of its spectroscopic properties is essential for its synthesis, purification, and subsequent use in complex molecular architectures. This guide provides a comprehensive overview of the spectroscopic data analysis for **7-Bromo-1-indanone**, including detailed experimental protocols and an interpretation of the spectral data. While a definitive, publicly available complete dataset is not readily accessible, this guide consolidates expected spectral characteristics based on known chemical principles and data from analogous compounds. For lot-specific data, it is recommended to consult the Certificate of Analysis provided by the supplier.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **7-Bromo-1-indanone** is presented in Table 1.

| Property | Value | Reference |
|------------------|---|-----------|
| Chemical Formula | C ₉ H ₇ BrO | [2][3] |
| Molecular Weight | 211.06 g/mol | [2] |
| CAS Number | 125114-77-4 | [2][3] |
| Appearance | Beige to off-white solid | [4] |
| Melting Point | Not consistently reported | |
| Boiling Point | ~306.5 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. | |

Spectroscopic Data

The following sections detail the expected spectroscopic data for **7-Bromo-1-indanone** based on its chemical structure and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **7-Bromo-1-indanone** is expected to show characteristic absorption bands corresponding to its functional groups. The key expected peaks are summarized in Table 2.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (from the cyclopentanone ring) |
| ~1710-1690 | Strong | C=O (ketone) stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~800-700 | Strong | C-Br stretch and out-of-plane C-H bending |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **7-Bromo-1-indanone** in a deuterated solvent like CDCl₃ is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The expected chemical shifts (δ) and coupling patterns are presented in Table 3. The aromatic region is expected to show a complex splitting pattern due to the bromine substituent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|---|
| ~7.6-7.2 | Multiplet | 3H | Aromatic protons (H-4, H-5, H-6) |
| ~3.1 | Triplet | 2H | Aliphatic protons (-CH ₂ - adjacent to the aromatic ring) |
| ~2.7 | Triplet | 2H | Aliphatic protons (-CH ₂ - adjacent to the carbonyl group) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of **7-Bromo-1-indanone**. The predicted chemical shifts for the distinct carbon environments are listed in Table 4.

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|---|
| ~205 | C=O (Ketone) |
| ~150-120 | Aromatic carbons (including the carbon bearing the bromine) |
| ~36 | Aliphatic -CH ₂ - |
| ~26 | Aliphatic -CH ₂ - |

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of **7-Bromo-1-indanone** is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a prominent M+2 isotope peak with an intensity ratio of approximately 1:1 to the molecular ion peak.

| m/z | Interpretation |
|---------|--|
| 210/212 | [M] ⁺ and [M+2] ⁺ molecular ions |
| 182/184 | [M-CO] ⁺ |
| 103 | [M-Br-CO] ⁺ |
| 75 | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **7-Bromo-1-indanone**.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

- ATR:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **7-Bromo-1-indanone** sample onto the center of the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the spectrum over the range of 4000-400 cm⁻¹.
 - Clean the crystal thoroughly after the measurement.

- KBr Pellet:
 - Grind a small amount (1-2 mg) of **7-Bromo-1-indanone** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the IR spectrometer.
 - Acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ^1H and ^{13}C NMR in Solution

- Accurately weigh approximately 5-10 mg of **7-Bromo-1-indanone** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's spinner turbine.
- Acquire the ^1H NMR spectrum, typically using a single pulse experiment.
- Acquire the ^{13}C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
- Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Use the solvent peak as a reference for chemical shifts.

Mass Spectrometry (MS)

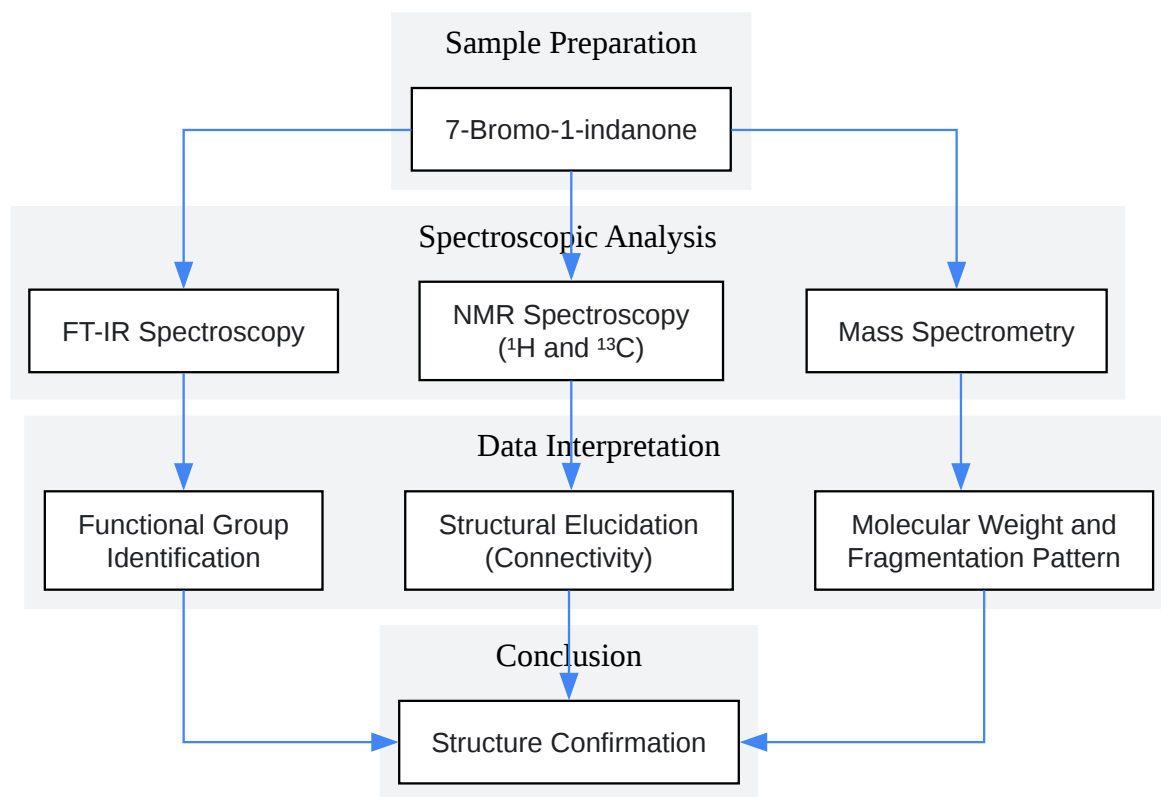
Method: Electron Ionization (EI) Mass Spectrometry

- Prepare a dilute solution of **7-Bromo-1-indanone** in a volatile organic solvent (e.g., methanol or dichloromethane).

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionize the sample using a standard electron energy of 70 eV.
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
- Record the mass spectrum, ensuring to observe the isotopic pattern for the bromine atom.

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of **7-Bromo-1-indanone** is depicted in the following diagram.

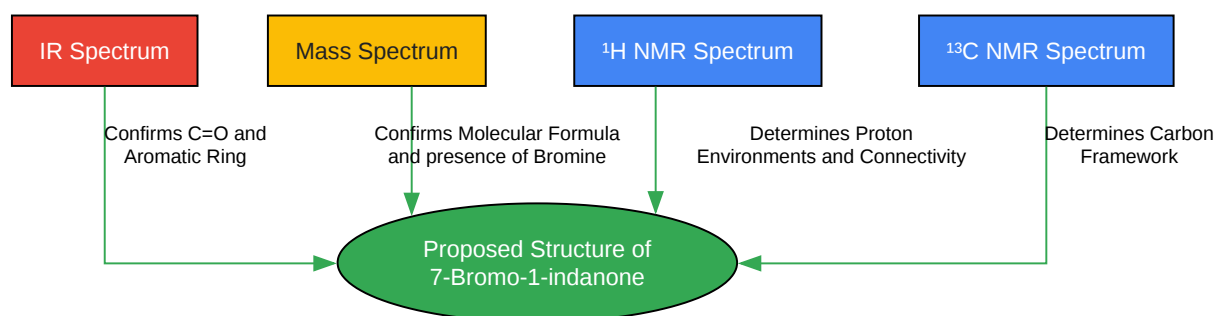


[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **7-Bromo-1-indanone**.

Logical Relationship of Spectroscopic Data

The data obtained from different spectroscopic techniques are complementary and provide a complete picture of the molecule's structure. The logical flow of data interpretation is illustrated below.



[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromo-1-indanone | High-Purity Research Chemical [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. appchemical.com [appchemical.com]
- 4. 7-Bromo-1-indanone | CAS#:125114-77-4 | Chemsrce [chemsrc.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 7-Bromo-1-indanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b039921#spectroscopic-data-analysis-of-7-bromo-1-indanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com